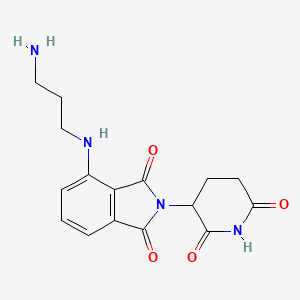
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and chloro substituents. One common method involves the reaction of 2-chloroacetyl chloride with thioamide to form the thiazole ring, followed by ethynylation using ethynyl magnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding thiazole derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
- Oxidized derivatives of the ethynyl group.
- Reduced thiazole derivatives.
- Substituted thiazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chloro and ethynyl substituents may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- 2-(5-Chloro-1,3-thiazol-4-yl)acetic acid
- 2-(5-Ethynyl-1,3-thiazol-4-yl)acetic acid
- 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)propanoic acid
Comparison: 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both chloro and ethynyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anti-inflammatory properties due to these substituents.
Propiedades
Fórmula molecular |
C7H4ClNO2S |
|---|---|
Peso molecular |
201.63 g/mol |
Nombre IUPAC |
2-(5-chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H4ClNO2S/c1-2-5-9-4(3-6(10)11)7(8)12-5/h1H,3H2,(H,10,11) |
Clave InChI |
SRGGBEHPGJSXAM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC(=C(S1)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
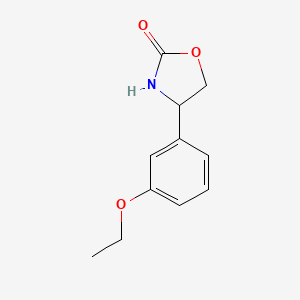
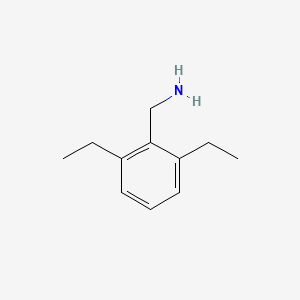
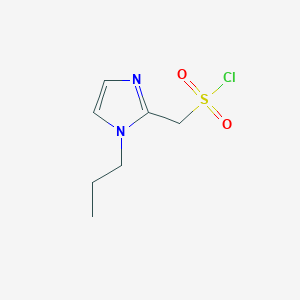

![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)
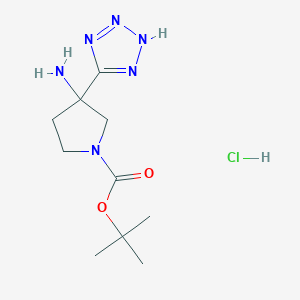
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
